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Compound of Interest

Compound Name: DOPE-N-Nonadecanoyl!

Cat. No.: B15546986

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the formulation and
characterization of pH-sensitive liposomes incorporating 1,2-dioleoyl-sn-glycero-3-
phosphoethanolamine (DOPE) acylated with a nonadecanoyl (C19) chain. This modification is
intended to modulate the physicochemical properties of the liposomes, potentially influencing
their stability, fusogenicity, and drug release characteristics.

DOPE is a key fusogenic lipid that can facilitate the cytoplasmic delivery of encapsulated
therapeutic agents.[1] When formulated with an acidic amphiphile such as cholesteryl
hemisuccinate (CHEMS), DOPE-based liposomes exhibit pH-sensitive behavior, remaining
stable at physiological pH (7.4) and becoming destabilized in acidic environments (pH 5.5-6.5),
such as those found in tumor microenvironments or endosomes.[2] This triggered release
mechanism is due to the protonation of CHEMS at acidic pH, which in turn promotes the
transition of DOPE from a lamellar to an inverted hexagonal phase, disrupting the liposome
structure and releasing the encapsulated cargo.[2][3]

Data Presentation

The following tables summarize typical quantitative data for pH-sensitive liposome formulations
based on DOPE and CHEMS. This data can serve as a benchmark for the formulation of
DOPE-N-Nonadecanoyl liposomes.

Table 1: Physicochemical Characteristics of DOPE-Based pH-Sensitive Liposomes
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e 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-Nonadecanoyl (DOPE-N-Nonadecanoyl)
e Cholesteryl hemisuccinate (CHEMS)

o 1, 2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]
(DSPE-PEG2000) (optional, for stealth properties)[2]

e Chloroform

e Methanol

o Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES-buffered saline)
e Drug to be encapsulated

Equipment

e Round-bottom flask

» Rotary evaporator

» Water bath

» Probe sonicator or bath sonicator

o Extruder with polycarbonate membranes (e.g., 100 nm, 200 nm pore size)
e Dynamic Light Scattering (DLS) instrument for size and PDI measurement
o Zeta potential analyzer

» High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for
encapsulation efficiency determination

Detailed Methodology: Thin-Film Hydration Method

The thin-film hydration method is a common and robust technique for liposome preparation.[6]

[71L8]
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Lipid Dissolution: Dissolve DOPE-N-Nonadecanoyl, CHEMS, and DSPE-PEG2000 (if used)
in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[7] The lipids should
be completely dissolved to form a clear solution.[1]

Thin Film Formation: The organic solvent is evaporated using a rotary evaporator under
reduced pressure. This should be performed at a temperature above the glass transition
temperature of the lipids to ensure the formation of a thin, uniform lipid film on the inner
surface of the flask.[1][6]

Removal of Residual Solvent: To ensure all organic solvent is removed, place the flask under
high vacuum for at least 2 hours.[6]

Hydration: The lipid film is hydrated with an aqueous buffer (pH 7.4) containing the
hydrophilic drug to be encapsulated. The hydration process should be carried out at a
temperature above the lipid phase transition temperature with gentle rotation to form
multilamellar vesicles (MLVS).

Size Reduction (Sonication): To reduce the size of the MLVs and create small unilamellar
vesicles (SUVs), the liposome suspension can be sonicated using a probe sonicator or a
bath sonicator.[6]

Size Reduction (Extrusion): For a more uniform size distribution, the liposome suspension is
extruded through polycarbonate membranes of a defined pore size (e.g., 200 nm followed by
100 nm).[9] The extrusion should be performed at a temperature above the lipid phase
transition temperature. This process is repeated for an odd number of passes (e.g., 11-21
times) to ensure a homogenous population of liposomes.

Purification: Unencapsulated drug is removed from the liposome suspension by methods
such as size exclusion chromatography or dialysis.

Characterization Protocols

» Particle Size and Polydispersity Index (PDI) Measurement: Liposome size and PDI are
determined by Dynamic Light Scattering (DLS). The liposome suspension is diluted in the
hydration buffer before measurement.
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o Zeta Potential Measurement: The surface charge of the liposomes is measured using a zeta
potential analyzer. This provides an indication of the colloidal stability of the formulation.[1]

» Encapsulation Efficiency Determination:

o Separate the liposomes from the unencapsulated drug using size exclusion
chromatography or ultracentrifugation.[1]

o Lyse the liposomes using a suitable detergent (e.g., Triton X-100) to release the
encapsulated drug.[1]

o Quantify the amount of encapsulated drug using a suitable analytical method like HPLC or
UV-Vis spectroscopy.[1]

o Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug)
x 100.

Visualizations
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Experimental Workflow for DOPE-N-Nonadecanoyl Liposome Formulation
Liposome Preparation
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Caption: Workflow for the formulation and characterization of liposomes.
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Mechanism of pH-Sensitive Drug Release
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Caption: pH-triggered drug release mechanism from DOPE:CHEMS liposomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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